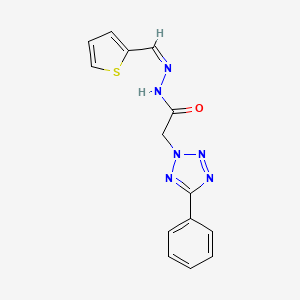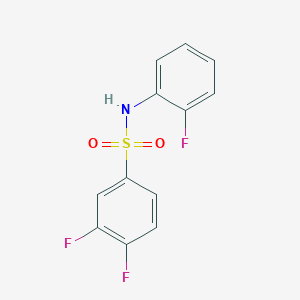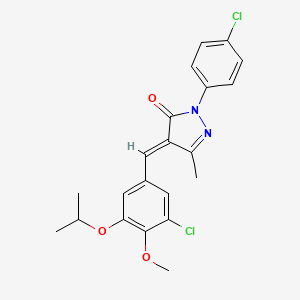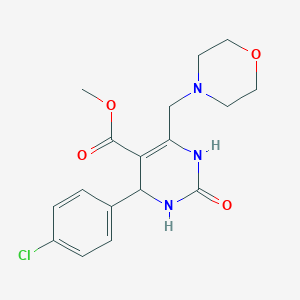![molecular formula C22H29N5O B5297420 1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPP and is known for its ability to interact with various biological systems, making it a promising candidate for drug development.
作用机制
The mechanism of action of MPP is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors. MPP has been shown to interact with the adenosine A1 receptor, which plays a crucial role in regulating blood flow and blood pressure. MPP has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of motor function and reward.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects on the body. In animal studies, MPP has been shown to reduce inflammation and oxidative stress, which are two key factors involved in the development of various diseases. MPP has also been shown to reduce the levels of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
One of the main advantages of using MPP in lab experiments is its ability to interact with various biological systems, making it a versatile tool for studying various disease conditions. However, one of the main limitations of using MPP is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of MPP can be challenging and time-consuming, which can limit its availability for research purposes.
未来方向
There are several future directions for research involving MPP. One area of focus is the development of novel drug candidates based on the structure of MPP. Another area of focus is the investigation of the potential therapeutic applications of MPP in various disease conditions, such as cancer and neurological disorders. Additionally, there is a need for further research on the mechanism of action of MPP, which could provide valuable insights into its potential therapeutic applications.
合成方法
The synthesis of MPP involves a multi-step process that requires the use of various reagents and catalysts. One of the most common methods for synthesizing MPP involves the condensation of 1-(4-methylbenzyl)-4-piperidinone with 2-(1-piperidinyl)-5-pyrimidinylmethanol in the presence of a suitable base. The resulting compound is then treated with piperazine to yield the final product.
科学研究应用
MPP has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the areas where MPP has shown promising results include cancer, neurological disorders, and cardiovascular diseases. In cancer research, MPP has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, MPP has been shown to possess neuroprotective properties and has been investigated for the treatment of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, MPP has been shown to reduce blood pressure and improve cardiac function.
属性
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-5-7-19(8-6-18)16-27-12-11-25(17-21(27)28)15-20-13-23-22(24-14-20)26-9-3-2-4-10-26/h5-8,13-14H,2-4,9-12,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYVMYRVOLIGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2=O)CC3=CN=C(N=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-difluorophenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297337.png)
![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)

![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5297384.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297389.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)


![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)